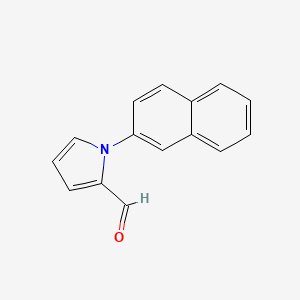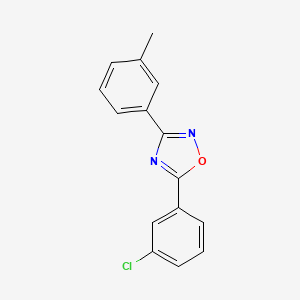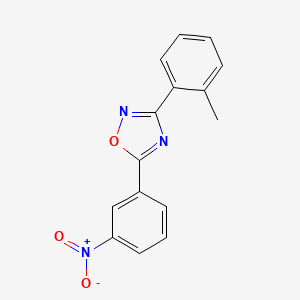![molecular formula C14H14N4OS2 B5837616 4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol, also known as AMBP-1, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This molecule is synthesized using a multi-step process and has shown promising results in preclinical studies. In
科学的研究の応用
4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has shown potential therapeutic applications in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's disease.
作用機序
The mechanism of action of 4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in preclinical studies and may have potential therapeutic applications. Additionally, it is a small molecule that can be easily synthesized in the lab. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are various future directions for 4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol research. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action and optimize its therapeutic potential. Furthermore, future research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-amino-4-methyl-5-thiazolylamine with 4-chloro-3-methylphenol to produce 4-(2-amino-4-methyl-5-thiazolyl)phenol. This intermediate is then reacted with 2-bromoacetophenone to produce 4-(2-acetyl-4-methyl-5-thiazolyl)phenol. Finally, the acetyl group is removed using sodium hydroxide to produce this compound.
特性
IUPAC Name |
4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-7-5-9(19)3-4-10(7)17-14-18-11(6-20-14)12-8(2)16-13(15)21-12/h3-6,19H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBSDTCRJZLBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=C(N=C(S3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)

![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)


![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)